molecular formula C11H21BrN2O2 B13846124 2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B13846124
M. Wt: 293.20 g/mol
InChI Key: NWKWOGIYICOQRR-UHFFFAOYSA-N
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Description

4-(2-Bromoacetamido)-TEMPO, also known as 4-(2-Bromoacetamido)-2,2,6,6-Tetramethylpiperidine-1-oxyl, is a stable nitroxide radical compound. It is widely used in various fields of chemistry and biology due to its unique properties, including its ability to act as a spin label and its involvement in redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoacetamido)-TEMPO typically involves the bromination of acetamide followed by its reaction with 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO). The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for 4-(2-Bromoacetamido)-TEMPO are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetamido)-TEMPO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetamido)-TEMPO involves its ability to undergo reversible redox reactions. It can alternate between its nitroxide radical form and its corresponding oxoammonium or hydroxylamine forms. This redox cycling is crucial for its function as a spin label and its involvement in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-2,2,6,6-Tetramethylpiperidine-1-oxyl
  • 4-Amino-2,2,6,6-Tetramethylpiperidine-1-oxyl
  • 2,2,6,6-Tetramethyl-4-piperidinol

Uniqueness

4-(2-Bromoacetamido)-TEMPO is unique due to its bromoacetamido group, which allows for specific and targeted reactions, making it highly versatile in various applications. Its stability as a nitroxide radical also sets it apart from other similar compounds .

Properties

Molecular Formula

C11H21BrN2O2

Molecular Weight

293.20 g/mol

IUPAC Name

2-bromo-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C11H21BrN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15)

InChI Key

NWKWOGIYICOQRR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CBr)C

Origin of Product

United States

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